7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole
Overview
Description
7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C7H8N6 and its molecular weight is 176.18 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that pyrazole derivatives, which include this compound, often interact with various receptors and enzymes in the body . For instance, some pyrazole derivatives have been found to interact with estrogen receptors and alcohol dehydrogenase .
Mode of Action
Based on the known interactions of similar pyrazole derivatives, it can be inferred that this compound may interact with its targets, leading to changes in their function .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability .
Result of Action
Similar pyrazole derivatives have been found to have various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole. For instance, the presence of ozone has been found to affect the reactions of similar pyrazole compounds .
Biochemical Analysis
Biochemical Properties
7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with Bruton’s tyrosine kinase (BTK), an important enzyme in B cell receptor signaling . The interaction with BTK involves binding to the active site of the enzyme, leading to inhibition of its activity. This inhibition can affect downstream signaling pathways, ultimately influencing cellular functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, this compound has demonstrated antiproliferative activity by inducing apoptosis and inhibiting cell proliferation . It affects cell signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with BTK results in the inhibition of the enzyme’s activity, which in turn affects downstream signaling pathways . Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of cellular functions, although the extent of these effects may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Understanding these metabolic pathways is crucial for optimizing the therapeutic use of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its bioavailability and efficacy. Studies have shown that the compound can be efficiently transported across cell membranes, allowing it to reach its target sites within the cells.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications can influence its localization, ensuring that it reaches the appropriate sites of action. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Properties
IUPAC Name |
7-(azidomethyl)-1-methylimidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6/c1-12-2-3-13-7(12)6(5-10-13)4-9-11-8/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQWYVBONHJEPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN2C1=C(C=N2)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.